molecular formula C19D3H19C1N B602513 Nortriptyline-d3 Hydrochloride CAS No. 203784-52-5

Nortriptyline-d3 Hydrochloride

Cat. No. B602513
CAS RN: 203784-52-5
M. Wt: 302.86
InChI Key:
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Description

Nortriptyline-D3 Hydrochloride is a tricyclic antidepressant and an active metabolite of the TCA amitriptyline . It is commonly used to treat depression .


Synthesis Analysis

The synthesis of Nortriptyline-D3 Hydrochloride involves complex equilibria in the aqueous phase (cationic and anionic complex formation between Nor and the phosphate) and solid-phase transformations (Nor free base, 1:1 Nor hydrochloride salt, 1:1 and 1:2 Nor phosphate salts) .


Molecular Structure Analysis

Nortriptyline-D3 Hydrochloride has a molecular formula of C19H22ClN . The InChI is 1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15 (17)12-13-16-8-3-5-10-18 (16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; .


Chemical Reactions Analysis

Nortriptyline-D3 Hydrochloride can form binary mixtures with various excipients . Interactions between Nortriptyline-D3 Hydrochloride and excipients were observed at temperatures below the melting point of the API in the binary mixtures .


Physical And Chemical Properties Analysis

The molecular weight of Nortriptyline-D3 Hydrochloride is 302.9 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Cyclodextrin-Based Drug Delivery System

Nortriptyline Hydrochloride has been studied for its potential in cyclodextrin-based drug delivery systems . These systems aim to improve the bioavailability of drugs by modifying their pharmaceutically relevant properties, such as solubility, distribution, and membrane permeation . The study focused on the influence of HP-β-CD and SBE-β-CD on the distribution and permeability of Nortriptyline Hydrochloride .

Study of Permeability and Partition

The permeability and partition of Nortriptyline Hydrochloride have been studied in detail . The distribution coefficients in the 1-octanol/buffer and n-hexane/buffer model systems and the coefficients of permeability through the cellulose membrane and lipophilic PermeaPad barrier were determined at several cyclodextrin concentrations .

Investigation of Electrostatic Interactions

The electrostatic interactions between Nortriptyline and SBE-β-CD have been investigated . These interactions were shown to be responsible for the greater value of the constant of Nortriptyline’s association with SBE-β-CD than that with HP-β-CD .

Role in Antidepressant Therapy

Nortriptyline Hydrochloride is a tricyclic antidepressant drug . It has been used in the treatment of depression, and its distribution and permeability have been studied in the context of cyclodextrin-based delivery systems .

Simultaneous Estimation with Gabapentin

Analytical methods have been developed for the simultaneous estimation of Gabapentin and Nortriptyline Hydrochloride in pharmaceutical dosage forms . This is important for the development of combination therapies involving these two drugs .

6. Development of Chromatographic and Spectroscopic Methods Chromatographic (RP-HPLC) and spectrophotometric (UV Spectroscopic method) methods have been developed for the simultaneous estimation of Gabapentin and Nortriptyline . These methods have been validated as per ICH guidelines .

Mechanism of Action

Target of Action

Nortriptyline-d3 Hydrochloride, an active metabolite of amitriptyline, is a tricyclic antidepressant (TCA) that primarily targets the monoamine transporters (MATs) . These transporters play a crucial role in the reuptake of neurotransmitters like serotonin and norepinephrine, which are key players in mood regulation .

Mode of Action

Nortriptyline-d3 Hydrochloride exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling and leading to elevated mood . It also exerts antimuscarinic effects through its actions on the acetylcholine receptor .

Biochemical Pathways

The primary biochemical pathway affected by Nortriptyline-d3 Hydrochloride is the serotonergic and noradrenergic pathway . By inhibiting the reuptake of serotonin and norepinephrine, Nortriptyline-d3 Hydrochloride increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to downstream effects such as mood elevation, relief from depression, and potentially pain modulation .

Pharmacokinetics

The pharmacokinetics of Nortriptyline-d3 Hydrochloride involve rapid absorption and extensive metabolism in the liver . It has a large volume of distribution, indicating extensive distribution into tissues . The metabolites and small amounts of unchanged drug are excreted in the urine . These properties impact the bioavailability of the drug and its therapeutic effects .

Result of Action

The molecular and cellular effects of Nortriptyline-d3 Hydrochloride’s action primarily involve changes in neurotransmitter dynamics. By inhibiting the reuptake of serotonin and norepinephrine, the drug increases the availability of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and changes in neuronal activity. In some cases, Nortriptyline-d3 Hydrochloride can induce liver inflammation in a NLRP3 inflammasome-dependent manner .

Action Environment

The action, efficacy, and stability of Nortriptyline-d3 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, liver function, and the presence of other medications . Furthermore, the drug’s efficacy can be influenced by the patient’s individual characteristics, including their genetic makeup, overall health status, and the specific nature of their depression .

Safety and Hazards

Nortriptyline-D3 Hydrochloride should be handled with care to avoid dust formation and contact with skin, eyes, and clothing . It is also recommended to avoid breathing dust, gas, or vapors .

Future Directions

Nortriptyline is indicated for use in the treatment of depression . It can also be used off-label for conditions such as chronic pain, diabetic neuropathy, myofascial pain, orofacial pain, and postherpetic neuralgia . Nortriptyline has also shown to be useful in patients trying to quit smoking .

properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYBENGXDALFF-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662159
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203784-52-5, 136765-48-5
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203784-52-5
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Record name 136765-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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